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CWP232204

Cat. No.: B1192443
Attention: For research use only. Not for human or veterinary use.
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Description

CWP232204 is the active form of the small molecule prodrug CWP232291, functioning as a potent inhibitor of the Wnt/β-catenin signaling pathway, a crucial regulator of cell proliferation and stem cell renewal often dysregulated in cancers . Its primary mechanism of action involves binding to the Src-associated protein in mitosis of 68 kDa (Sam68), which induces endoplasmic reticulum (ER) stress. This stress leads to the activation of caspase cascades and promotes apoptosis in cancer cells . Research demonstrates that this compound suppresses Wnt/β-catenin-dependent transcriptional activity, resulting in decreased levels of nuclear β-catenin and downregulation of downstream anti-apoptotic genes like survivin . Preclinical studies highlight its research value across multiple cancer types, including showing efficacy in models of ovarian cancer, even suppressing the growth of cisplatin-resistant cell lines and patient-derived organoids . It has also demonstrated antitumor activity in castration-resistant prostate cancer models and is the subject of clinical trials in hematological cancers . This makes this compound a critical research tool for investigating novel therapeutic strategies against aggressive and treatment-resistant malignancies.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CWP232204;  CWP 232204;  CWP-232204.

Origin of Product

United States

Molecular and Cellular Mechanisms of Cwp232204 Action

Elucidation of Primary Molecular Targets of CWP232204

Investigations into the mechanism of action of this compound have identified specific proteins with which it directly interacts, initiating a cascade of downstream cellular events.

Direct Binding Interactions with Src-Associated Substrate in Mitosis of 68 kDa (Sam68)

A key molecular target of the active form of this compound is Src-Associated substrate in Mitosis of 68 kDa, also known as Sam68 (or KHDRBS1). drugbank.comglycosmos.orgnih.govuniprot.orggenecards.orgresearchgate.net this compound has been shown to bind directly to Sam68. drugbank.comglycosmos.orgnih.govuniprot.orggenecards.orgresearchgate.net This binding interaction is considered central to the mechanism by which this compound promotes apoptosis in selective cancer cells. glycosmos.orgnih.govuniprot.orgresearchgate.net Sam68 is an RNA-binding protein involved in various cellular processes, including cell cycle progression and apoptosis. researchgate.net Its interaction with this compound influences downstream events critical for cellular fate.

Modulation of β-Catenin Stability and Degradation

Beyond its interaction with Sam68, this compound significantly impacts the stability and degradation of β-catenin. The compound promotes the degradation of β-catenin. drugbank.comuniprot.org This effect on β-catenin levels is a crucial aspect of this compound's mechanism. The degradation of β-catenin is linked to the induction of apoptosis, which is mediated through the activation of endoplasmic reticulum (ER) stress and subsequent caspase activation. uniprot.org By reducing β-catenin levels, this compound interferes with pathways that rely on this protein for signal transduction and gene activation.

Downstream Signaling Pathway Modulation by this compound

The direct molecular interactions of this compound with targets like Sam68 and its effect on β-catenin stability lead to significant modulation of several intracellular signaling pathways, particularly those downstream of Wnt signaling.

Inhibition of Canonical Wnt/β-Catenin Signaling

This compound is recognized as an inhibitor of the canonical Wnt signaling pathway. Its active form, this compound, inhibits Wnt-mediated transcriptional activity. glycosmos.orgnih.govuniprot.org This inhibition is a direct consequence of the decreased levels of β-catenin caused by this compound, as β-catenin is a key downstream effector and transcriptional co-activator in the canonical Wnt pathway. By reducing available β-catenin, this compound prevents the activation of transcription of a wide range of Wnt target genes.

Impact on TCF/LEF Transcriptional Complex Activity

The canonical Wnt pathway relies on the interaction of β-catenin with transcription factors of the TCF/LEF family to activate target gene expression. This compound's impact on β-catenin stability directly affects the activity of the TCF/LEF transcriptional complex. Studies have shown that this compound decreases LEF/TCF reporter activity, indicating a reduction in the transcriptional output driven by this complex. Furthermore, the interaction of this compound with Sam68, which is known to regulate alternative splicing of TCF, can also influence CBP/β-catenin-dependent transcription. drugbank.comgenecards.org This modulation of TCF/LEF activity leads to the downregulation of various Wnt target genes, including anti-apoptotic proteins like survivin and genes involved in cell proliferation like MYC.

Crosstalk with Other Intracellular Signaling Networks (e.g., PI3K-AKT Pathway)

Research Findings: IC50 Values

Preclinical studies have provided data on the potency of CWP232291, the prodrug of this compound, in inhibiting cell growth in various cancer cell lines. The active form, this compound, has also been evaluated for its effect on Wnt signaling reporter activity.

Here is a summary of some reported IC50 values:

CompoundAssay/Cell LineIC50 ValueReference
CWP232291Multiple Myeloma cell lines (RPMI-8226, OPM-2, NCI-H929, JJN3, EJM)13 - 73 nM
This compoundTOPflash reporter assay in HEK293 cells (Wnt-3a-Conditioned Media induced)273 nM genecards.org

Induction of Cellular Stress Responses

Initiation of Caspase-Dependent Apoptosis Pathways

A significant mechanism by which this compound induces cell death is through the activation of caspase-dependent apoptosis pathways. Treatment with CWP232291, which is converted to this compound, has been shown to result in the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govrndsystems.com These events are key indicators of the induction of apoptosis. Further research utilizing a cell-permeable pan-caspase inhibitor demonstrated that the apoptosis induced by CWP232291 was abrogated, confirming the dependency on caspase activity for its cytotoxic effects. rndsystems.com Initiator caspases, such as caspase-9, play a critical role in initiating the caspase cascade by cleaving and activating executioner caspases like caspase-3 and caspase-7, ultimately leading to the dismantling of cellular components during apoptosis. uniprot.orgnih.govnih.govuniprot.orgfrontiersin.orgwikipedia.orguniprot.orguniprot.org

Regulation of Gene Expression Profiles by this compound

This compound influences the expression of various genes, particularly those involved in regulating cell survival and death.

Downregulation of Anti-Apoptotic Gene Expression (e.g., Survivin)

Treatment with CWP232291 has been observed to lead to the downregulation of Wnt target genes, including the anti-apoptotic protein survivin. nih.gov Survivin is a member of the inhibitor of apoptosis protein (IAP) family and plays a crucial role in preventing programmed cell death. uni-freiburg.degenecards.orgnih.govwikipedia.org Downregulation of survivin expression is associated with increased sensitivity of cells to apoptotic stimuli. biointerfaceresearch.com

Influence on Alternative Splicing Patterns (e.g., BCL-2 Apoptosis Gene)

The apoptosis mediated by the interaction of this compound with Sam68 is also linked to its influence on alternative splicing patterns, specifically concerning the BCL-2 apoptosis gene. uniprot.orguniprot.orgnih.gov Alternative splicing is a vital mechanism that generates multiple protein isoforms from a single gene, contributing to proteomic diversity and functional regulation of proteins, including those in the BCL-2 family which are key regulators of apoptosis. scielo.brgenecards.orgnih.govjptcp.com this compound's effect on BCL-2 alternative splicing is suggested to shift the balance towards the production of pro-apoptotic isoforms over anti-apoptotic ones. uniprot.orguniprot.org

Activation of Transcription Factor NF-κB Signaling

The interaction between this compound and Sam68 is also reported to lead to the activation of the transcription factor NF-κB signaling pathway, which can be induced by factors such as tumor necrosis factor alpha. uniprot.orguniprot.org NF-κB is a pleiotropic transcription factor involved in a wide range of cellular processes, including immune responses, inflammation, and cell survival. nih.govrndsystems.comnih.govresearchgate.netnih.govuniprot.orguniprot.orgresearchgate.netresource.orgmdpi-res.com While NF-κB activation is often associated with pro-survival signaling, its precise role in the context of this compound-induced apoptosis through Sam68 interaction may involve complex regulatory mechanisms. Aberrant NF-κB activation is frequently observed in various cancers, and inhibiting this pathway has been explored as a therapeutic strategy to limit cancer cell proliferation. resource.orgmdpi-res.com

Cwp232204 S Influence on Fundamental Cellular Processes

Modulation of Cell Cycle Progression and Induction of Cell Cycle Arrest

The cell cycle is a tightly regulated series of events that culminates in cell division. Dysregulation of the cell cycle is a hallmark of cancer. Studies have indicated that CWP232204, through its action as the active form of CWP232291, can modulate cell cycle progression. nih.govnih.gov Specifically, CWP232291 has been shown to induce cell cycle arrest in prostate cancer cells. nih.govnih.gov While the precise phase(s) of arrest and the detailed molecular mechanisms directly attributable to this compound in all contexts require further extensive study, the induction of cell cycle arrest is a key aspect of its cellular impact, contributing to its growth inhibitory effects.

Mechanisms of Apoptosis and Programmed Cell Death Induction

A significant area of research on this compound centers on its ability to induce apoptosis, or programmed cell death, in targeted cells. wikipedia.orgnih.govnih.govnih.gov This is considered a primary mechanism by which the compound exerts its effects, particularly in cancer cells. The induction of apoptosis by this compound is mediated through several interconnected pathways.

One key mechanism involves the destabilization and degradation of β-catenin, a central effector in the Wnt signaling pathway. wikipedia.orgnih.gov By reducing β-catenin levels, this compound prevents the transcription of Wnt target genes that are essential for cell growth and survival, including anti-apoptotic genes like survivin. nih.gov

Furthermore, this compound has been shown to induce endoplasmic reticulum (ER) stress. wikipedia.orgnih.govnih.gov This induction of ER stress activates specific pathways, such as the PERK and IRE1α pathways, leading to the upregulation of proapoptotic proteins like CHOP and the cleavage of PARP. wikipedia.org The activation of caspases, particularly caspase-3, is a downstream event in the apoptotic cascade triggered by this compound treatment, ultimately resulting in PARP cleavage and the execution of programmed cell death. wikipedia.orgnih.govnih.gov

Additionally, this compound's interaction with Src-Associated substrate in Mitosis of 68 kDa (Sam68) has been implicated in promoting apoptosis in selective cancer cells. nih.gov This interaction is thought to contribute to the apoptotic property, partly through the inhibition of survivin. nih.gov

Key apoptotic markers influenced by this compound (via CWP232291) observed in research include increased levels of cleaved caspase-3 and cleaved PARP1. nih.gov

Impact on Cellular Differentiation and Stemness Properties

This compound's targeting of the Wnt/β-catenin pathway is particularly relevant to cellular differentiation and the properties of stem cells, including cancer stem cells. The Wnt signaling pathway plays a crucial role in maintaining the self-renewal capacity and pluripotency of stem cells and influencing cellular differentiation during development and adult tissue homeostasis.

Aberrant activation of Wnt signaling is linked to the maintenance of cancer stem cells, which are thought to contribute to tumor initiation, growth, metastasis, and therapeutic resistance. wikipedia.org Research indicates that this compound, as the active form of CWP232291, targets the Wnt/β-catenin pathway, which is a critical driver of cancer stem cell maintenance. wikipedia.org Studies have shown that CWP232291 can downregulate cancer stem cell markers such as CD133 and Lgr-5, suggesting an impact on the stemness properties of cancer cells. In prostate cancer, CWP232291 has been shown to reduce CD44+/CD133+ populations in hepatocellular carcinoma. wikipedia.org This suggests that by inhibiting Wnt/β-catenin signaling, this compound can interfere with the mechanisms that maintain the undifferentiated and self-renewing characteristics of cancer stem cells, potentially promoting differentiation or reducing the stem cell pool.

Inhibition of Cell Proliferation and Growth

Inhibition of uncontrolled cell proliferation and tumor growth is a primary objective in cancer therapy, and this compound has demonstrated potent activity in this regard. wikipedia.orgnih.govnih.govnih.gov Its ability to inhibit cell proliferation is closely linked to its modulation of the cell cycle and induction of apoptosis, both of which limit the increase in cell number.

This compound, through the activity of its prodrug CWP232291, has been shown to suppress tumor growth in various preclinical cancer models, including ovarian cancer and hematological malignancies. wikipedia.orgnih.gov This growth inhibition is often correlated with the degradation of β-catenin in tumor cells, highlighting the central role of Wnt pathway inhibition in its antiproliferative effects. wikipedia.org

Preclinical studies have provided data illustrating the extent of tumor growth inhibition. For instance, in xenograft models, intermittent intravenous administration of CWP232291 led to significant tumor growth inhibition (TGI), with reported TGIs of 95% and 80% in OPM-2 and RPMI-8226 xenograft models, respectively, at specific doses and schedules. wikipedia.org CWP232291 also showed 73.7% tumor inhibition in castration-resistant prostate cancer (CRPC) xenografts and was active in docetaxel-resistant cells. wikipedia.org

Effects on Cell Migration and Invasion Pathways, including Epithelial-Mesenchymal Transition (EMT)

Cell migration and invasion are critical processes involved in cancer metastasis, the spread of cancer cells from the primary tumor to distant sites. The Wnt/β-catenin signaling pathway is known to regulate cell morphology, motility, and proliferation, and its dysregulation can contribute to the increased migratory and invasive potential of cancer cells. wikipedia.orgnih.gov

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. nih.gov The Wnt/β-catenin pathway is a known inducer of EMT, often by upregulating transcription factors like SNAIL, which suppress epithelial markers (e.g., E-cadherin) and promote mesenchymal markers (e.g., vimentin). nih.gov

By inhibiting the Wnt/β-catenin pathway, this compound is expected to counteract Wnt-driven EMT and consequently reduce the migratory and invasive capabilities of cancer cells. While detailed studies specifically quantifying this compound's direct effects on EMT markers or cell migration/invasion assays are less prominent in the provided snippets compared to its effects on proliferation and apoptosis, the known role of its target pathway in these processes suggests a significant inhibitory impact. One source indicates that CWP232291, the prodrug of this compound, reduces metastasis in colon cancer models wikipedia.org, which strongly implies an inhibition of cell migration and invasion.

Preclinical Efficacy and Investigational Applications of Cwp232204

In Vitro Studies in Disease-Relevant Cell Models

In vitro studies using various cancer cell lines have provided insights into the direct effects of CWP232204 on cancer cell growth and survival. nih.govnih.gov

Antineoplastic Activity in Hematological Malignancy Cell Lines (e.g., Multiple Myeloma, Acute Myeloid Leukemia)

This compound has demonstrated potent growth inhibitory activity in several multiple myeloma (MM) cell lines, including RPMI-8226, OPM-2, NCI-H929, JJN3, and EJM, with reported IC50 values ranging from 13 to 73 nM. medkoo.com Studies have shown that treatment with CWP232291 (converting to this compound) leads to the downregulation of Wnt target genes, such as survivin, by triggering the degradation of β-catenin. medkoo.com This process results in the activation of caspase-3 and PARP cleavage, indicative of apoptosis induction in MM cells. medkoo.com

In acute myeloid leukemia (AML), this compound has also shown significant antineoplastic activity in cell cultures. nih.govashpublications.org Aberrant levels of β-catenin are frequently reported in AML, and preclinical studies have indicated that inhibiting Wnt signaling can sensitize leukemia cells to chemotherapy and improve outcomes. nih.govashpublications.org this compound's mechanism involving ER stress induction and subsequent caspase-dependent reduction of β-catenin contributes to selective cancer cell apoptosis in AML models. nih.govashpublications.org

Growth Inhibition in Various Solid Tumor Cell Lines (e.g., Ovarian Cancer, Prostate Cancer, Colorectal Cancer, Hepatocellular Carcinoma)

Beyond hematological malignancies, this compound has exhibited growth inhibitory effects in various solid tumor cell lines. In ovarian cancer, studies have demonstrated that CWP232291 can significantly attenuate the growth of ovarian cancer cells in vitro through the inhibition of β-catenin. nih.govfrontiersin.org this compound's ability to induce ER stress and activate caspases contributes to its anti-tumor effect in these models. nih.gov

In prostate cancer, particularly castration-resistant prostate cancer (CRPC), CWP232291 has shown antitumor activity in cell lines. researchgate.net It has been observed to induce ER stress, leading to the upregulation of the proapoptotic protein CHOP and activation of caspase-3-dependent apoptosis. researchgate.net Additionally, CWP232291 suppressed β-catenin expression and downregulated androgen receptor (AR) and its splice variants in prostate cancer cells. researchgate.net

While specific detailed data for colorectal carcinoma and hepatocellular carcinoma cell lines were not extensively highlighted in the provided snippets for this compound, the general mechanism of Wnt/β-catenin inhibition is relevant across various solid tumors where this pathway is dysregulated. nih.gov

Evaluation in Chemotherapy-Resistant Cellular Phenotypes

Preclinical studies have also explored the efficacy of this compound in chemotherapy-resistant cellular phenotypes. The Wnt/β-catenin signaling pathway is considered a critical driver of therapeutic resistance in cancer. By targeting this pathway, this compound holds potential for overcoming drug resistance. For instance, in prostate cancer, CWP232291 showed synergistic effects with docetaxel (B913) in resistant CRPC models. While direct detailed data on this compound's activity in resistant ovarian or colorectal cancer cell lines were not explicitly provided in the context, the mechanism of action targeting a pathway implicated in resistance suggests potential efficacy in such phenotypes. nih.gov The development of chemotherapy-resistant cell lines is a common approach in preclinical research to evaluate novel agents like this compound. antineo.frnih.gov

Here is a summary of in vitro findings:

Cancer TypeCell Lines TestedKey FindingsCitation
Multiple MyelomaRPMI-8226, OPM-2, NCI-H929, JJN3, EJMPotent growth inhibition (IC50 13-73 nM), β-catenin degradation, apoptosis induction medkoo.com
Acute Myeloid LeukemiaVarious AML cell culturesSignificant antineoplastic activity, sensitizes to chemotherapy nih.govashpublications.org
Ovarian CancerOvarian cancer cell linesSignificant growth attenuation, β-catenin inhibition, ER stress induction nih.govfrontiersin.org
Prostate Cancer (CRPC)Prostate cancer cell lines, primary CRPC cellsInduces ER stress, apoptosis, inhibits β-catenin, downregulates AR variants researchgate.net
Chemotherapy-ResistantCRPC models (synergy with docetaxel)Potential to overcome drug resistance

In Vivo Studies in Animal Models of Disease

In vivo studies using animal models, primarily murine models, have been conducted to evaluate the efficacy of this compound (administered as CWP232291) in a more complex biological setting. nih.govnih.govfrontiersin.orgresearchgate.net

Efficacy in Murine Models of Hematological Malignancies

Preclinical studies have demonstrated the efficacy of CWP232291 in murine models of hematological malignancies, including bone marrow engraftment models with AML and other cell lines. nih.govashpublications.org These studies showed significant antineoplastic activity in vivo. nih.govashpublications.org While specific detailed outcomes like tumor reduction percentages or survival rates from these murine AML models were not extensively detailed in the provided snippets, the results supported the progression to clinical trials. nih.govashpublications.org Murine models of human multiple myeloma have also been used to confirm the in vivo efficacy of potential therapeutic agents. nih.gov

Tumor Growth Inhibition in Solid Tumor Xenograft Models (e.g., Ovarian, Prostate, Colorectal)

This compound has shown efficacy in solid tumor xenograft models. medkoo.comdrug-dev.comresearchgate.nethaldatx.comhaematologica.orgfrontiersin.org In ovarian cancer, a tumor xenograft mouse model established with subcutaneous injection of PA-1 cells, which showed good in vitro response to CWP232291, was used to further investigate its anti-tumor effect. frontiersin.org Tumor xenograft models are considered valuable for mimicking in vivo tumor growth conditions in preclinical research. frontiersin.org

In prostate cancer, antitumor efficacy of CWP232291 was assessed in two CRPC xenograft mouse models. researchgate.net These in vivo studies corroborated the in vitro findings, showing that CWP232291 blocked the growth of castration-resistant prostate cancer. researchgate.net

While the provided information broadly mentions tumor growth inhibition in colorectal xenograft models for Wnt pathway inhibitors plos.org, specific detailed in vivo data for this compound in colorectal cancer xenografts were not prominently featured in the search results. However, xenograft models using human colorectal carcinoma cells are commonly used to assess the in vivo efficacy of novel agents. plos.orgmdpi.com

Here is a summary of in vivo findings:

Cancer TypeAnimal Models UsedKey FindingsCitation
Hematological MalignciesMurine models (including AML bone marrow engraftment)Significant antineoplastic activity in vivo nih.govashpublications.org
Ovarian CancerPA-1 tumor xenograft mouse modelAttenuated tumor growth frontiersin.org
Prostate Cancer (CRPC)Two CRPC xenograft mouse modelsBlocked tumor growth researchgate.net
Solid Tumors (General)Xenograft modelsTumor growth inhibition observed in preclinical models medkoo.comdrug-dev.comresearchgate.nethaldatx.comhaematologica.orgfrontiersin.org

Sensitization to Conventional Therapeutic Agents in Preclinical Models

Preclinical investigations have explored the potential of this compound, the active metabolite of CWP232291, to enhance the efficacy of conventional therapeutic agents, particularly in hematological malignancies. This compound functions as a specific inhibitor of the canonical Wnt signaling pathway, primarily by inducing the degradation of beta-catenin. medkoo.com This degradation prevents the activation of Wnt target genes, many of which are crucial for cancer cell growth and survival, ultimately leading to apoptosis. medkoo.com

Studies have indicated that blocking Wnt signaling with agents like this compound can sensitize leukemia cells to chemotherapy. nih.gov Furthermore, preclinical data suggest that the downregulation of beta-catenin, a key effect of this compound, in combination with targeted drugs, augmented apoptosis in malignant cells. nih.gov This indicates a potential synergistic effect when this compound is combined with other therapeutic modalities, leveraging its mechanism of Wnt pathway inhibition to overcome potential resistance or enhance the cytotoxic effects of existing treatments in preclinical settings.

Identification and Validation of Preclinical Biomarkers of this compound Response

The identification and validation of preclinical biomarkers are crucial for understanding the mechanism of action of this compound and predicting potential response to treatment. This compound exerts its effects by inhibiting the Wnt pathway, leading to the degradation of beta-catenin. medkoo.com This degradation subsequently results in the downregulation of various Wnt target genes, such as survivin. medkoo.com

Preclinical molecular studies have shown that this compound induces endoplasmic reticulum (ER) stress, which in turn activates caspases. nih.gov This activation contributes to the reduction in beta-catenin concentration. nih.gov Treatment of multiple myeloma cells with CWP232291 (which is converted to this compound) demonstrated downregulated expression of Wnt target genes like survivin and resulted in the activation of caspase-3 and PARP cleavage, indicative of apoptosis induction. medkoo.com

Based on its mechanism of action, several preclinical markers have emerged as potential indicators of this compound activity and potential response:

Beta-catenin levels: As this compound induces beta-catenin degradation, a decrease in beta-catenin levels following treatment could serve as a pharmacodynamic marker reflecting target engagement. medkoo.comnih.gov

Expression of Wnt target genes: Downregulation of Wnt target genes, such as survivin, indicates the functional inhibition of the Wnt pathway by this compound. medkoo.com

Markers of apoptosis: Activation of caspase-3 and PARP cleavage are direct indicators of apoptosis induced by this compound. medkoo.com

ER stress markers: The induction of ER stress by this compound suggests that markers associated with this pathway could also be relevant preclinical indicators. nih.gov

While these markers demonstrate the biological effects of this compound in preclinical models, their definitive validation as predictive biomarkers of treatment response requires further investigation to establish their correlation with therapeutic outcomes.

Advanced Methodological Approaches in Cwp232204 Research

Biochemical and Biophysical Techniques for Molecular Target Validation

The validation of the molecular target of CWP232204, the RNA-binding protein Sam68 (Src-associated in mitosis of 68 kDa), necessitates the use of precise biochemical and biophysical techniques to characterize the direct binding and interaction between the compound and the protein. While specific studies detailing the application of these techniques to this compound are not extensively published, the standard methodologies employed for such validation provide a framework for understanding this crucial step in drug discovery.

Surface Plasmon Resonance (SPR) is a powerful biophysical technique for studying the kinetics of biomolecular interactions in real-time. nih.govjaptamers.co.uk In the context of this compound research, SPR would be employed to measure the binding affinity and the association and dissociation rates between this compound and purified Sam68 protein immobilized on a sensor chip. This label-free method provides quantitative data on the strength and stability of the interaction, which is critical for confirming direct target engagement. nih.govyoutube.com

Isothermal Titration Calorimetry (ITC) is another key biophysical method that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. nih.govmdpi.com By titrating this compound into a solution containing Sam68, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govmdpi.com This information is invaluable for understanding the driving forces behind the binding and for optimizing the compound's structure to enhance its affinity and specificity for the target.

These techniques are fundamental in confirming that Sam68 is a direct molecular target of this compound, providing a solid foundation for interpreting the compound's biological effects.

Cell-Based Assays for Signaling Pathway Analysis (e.g., Reporter Gene Assays)

To investigate the functional consequences of this compound's interaction with its target and its impact on the Wnt/β-catenin signaling pathway, various cell-based assays are employed. Among the most powerful of these are reporter gene assays.

A cornerstone in the study of Wnt/β-catenin signaling is the TOP-flash/FOP-flash luciferase reporter assay . jcancer.orgnih.govsigmaaldrich.com This assay utilizes a luciferase reporter gene under the control of a minimal promoter containing multiple copies of the T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites (TOP-flash). jcancer.orgsigmaaldrich.com A control plasmid with mutated TCF/LEF binding sites (FOP-flash) is used to determine non-specific effects. jcancer.org In the presence of active Wnt signaling, β-catenin translocates to the nucleus and complexes with TCF/LEF transcription factors to drive the expression of the luciferase reporter gene. nih.gov By treating cells transfected with these reporters with this compound, researchers can quantitatively measure the compound's inhibitory effect on the transcriptional activity of the Wnt/β-catenin pathway. nih.gov The ratio of TOP-flash to FOP-flash activity provides a precise measurement of canonical Wnt-specific transcriptional inhibition. jcancer.org

Table 1: Key Reporter Gene Assays for Wnt/β-catenin Signaling

AssayPrincipleApplication in this compound Research
TOP-flash/FOP-flash Luciferase Assay Measures the transcriptional activity of TCF/LEF transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.To quantify the dose-dependent inhibition of Wnt/β-catenin signaling by this compound.
Renilla Luciferase Normalization A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for variations in transfection efficiency and cell number.To ensure the accuracy and reliability of the TOP-flash/FOP-flash assay results.

These cell-based assays are critical for demonstrating the functional impact of this compound on its intended signaling pathway in a cellular context.

Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., Western Blot, RT-qPCR)

To further dissect the molecular mechanisms of this compound action, researchers utilize molecular biology techniques to analyze changes in gene and protein expression levels of key components and targets of the Wnt/β-catenin pathway.

Western Blot analysis is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. In this compound research, Western blotting is employed to assess the levels of key proteins involved in the Wnt/β-catenin pathway and apoptosis. For instance, studies on the prodrug of this compound, CWP232291, in ovarian cancer cell lines have utilized Western blotting to demonstrate a dose-dependent decrease in the levels of both active (non-phosphorylated) and total β-catenin. nih.govresearchgate.net Furthermore, this technique can be used to analyze the expression of downstream targets of the Wnt pathway, such as the anti-apoptotic protein survivin, which has been shown to be suppressed by this compound. nih.govresearchgate.net

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method for quantifying mRNA levels of specific genes. This technique is crucial for determining whether the changes in protein levels observed by Western blot are due to alterations in gene transcription. In the context of this compound research, RT-qPCR can be used to measure the mRNA expression of Wnt target genes, such as AXIN2 and LGR5, to confirm that the compound inhibits the transcriptional output of the pathway. nih.govresearchgate.net Additionally, RT-qPCR is used to quantify the expression of genes involved in apoptosis, such as BIRC5 (the gene encoding survivin), to further elucidate the pro-apoptotic mechanism of this compound. nih.gov

Table 2: Molecular Biology Techniques in this compound Research

TechniqueTarget MoleculesKey Findings
Western Blot β-catenin (total and active), Survivin, Apoptotic markersThis compound treatment leads to a reduction in β-catenin and survivin protein levels, indicating inhibition of the Wnt pathway and induction of apoptosis.
RT-qPCR AXIN2, LGR5, BIRC5 (Survivin)This compound treatment results in decreased mRNA levels of Wnt target genes and the anti-apoptotic gene survivin.

These molecular biology techniques provide detailed insights into the specific molecular changes induced by this compound, corroborating the findings from cell-based assays and further defining its mechanism of action.

Advanced Imaging Modalities in Preclinical Efficacy Assessment

To evaluate the in vivo efficacy of this compound, advanced preclinical imaging modalities are employed in animal models of cancer. These non-invasive techniques allow for the longitudinal monitoring of tumor growth and response to treatment in the same animal over time, providing more robust and clinically relevant data.

Bioluminescence Imaging (BLI) is a highly sensitive optical imaging technique commonly used in preclinical oncology research. innoserlaboratories.comhubrecht.eu This method involves the use of cancer cells that have been engineered to express a luciferase enzyme. hubrecht.eu When the substrate, luciferin, is administered to the animal, the luciferase-expressing tumor cells emit light, which can be detected and quantified by a sensitive camera. innoserlaboratories.com In the context of this compound research, BLI can be used in xenograft models of cancers with aberrant Wnt signaling, such as ovarian cancer, to non-invasively monitor tumor burden and assess the anti-tumor efficacy of the compound. nih.govhubrecht.eu A reduction in the bioluminescent signal over time in treated animals compared to controls would indicate a positive therapeutic response.

Computational and Systems Biology Approaches for Mechanism Elucidation

Computational and systems biology approaches offer powerful tools to analyze the complex signaling networks affected by this compound and to gain a deeper understanding of its mechanism of action.

Computational Docking studies can be used to model the interaction between this compound and its target protein, Sam68. These in silico methods predict the preferred binding mode and affinity of the small molecule to the protein's binding site. This information can guide the rational design of more potent and selective derivatives of this compound.

Systems Biology approaches can be utilized to analyze the broader impact of this compound on the Wnt signaling network and other interconnected pathways. nih.gov By integrating experimental data from genomics, proteomics, and transcriptomics studies, researchers can construct and analyze computational models of these complex biological systems. nih.gov This can help to identify key nodes in the network that are most affected by this compound and to predict potential off-target effects or mechanisms of resistance. For instance, a systems-level analysis of the Wnt pathway could reveal how the inhibition of the this compound-Sam68 interaction propagates through the network to ultimately control cell fate decisions. youtube.com

While specific applications of these computational and systems biology approaches to this compound are still emerging, they represent a promising frontier for further elucidating the intricate mechanisms of this Wnt pathway inhibitor.

Future Directions and Emerging Research Avenues for Cwp232204

Exploration of Unconventional CWP232204-Mediated Biological Effects

This compound is understood to exert its effects through binding to Sam68 (Src-Associated substrate in Mitosis of 68 kDa), which subsequently leads to the degradation of β-catenin and the inhibition of Wnt-mediated transcriptional activity nih.govnih.gov. This mechanism triggers downstream events such as endoplasmic reticulum (ER) stress and caspase activation, ultimately inducing apoptosis in selective cancer cells nih.gov. While these core mechanisms are established, future research could delve into potential unconventional biological effects mediated by this compound that extend beyond this primary axis. This could involve investigating subtle interactions with other cellular pathways or proteins that are indirectly affected by Wnt/β-catenin modulation or Sam68 binding, potentially revealing novel therapeutic targets or biological responses not yet fully characterized.

Development of Advanced Preclinical Models for this compound Evaluation

The evaluation of novel therapeutic agents like this compound necessitates the use of preclinical models that accurately recapitulate the complexity and heterogeneity of human diseases, particularly cancer. Advanced models such as patient-derived xenografts (PDXs) and organoids are increasingly valuable tools in this regard. These models maintain key characteristics of the original tumor, including histological features, genetic alterations, and aspects of the tumor microenvironment, offering a more predictive platform compared to traditional cell lines. While the provided information highlights the utility of PDX and organoid models for evaluating cancer therapeutics and Wnt inhibitors in general nih.gov, their specific application for the comprehensive evaluation of this compound's efficacy, mechanism of action, and potential resistance in relevant cancer types, such as castration-resistant prostate cancer and acute myeloid leukemia where this compound has shown activity, represents a critical future direction. Utilizing these models could provide deeper insights into patient response prediction and aid in the development of personalized treatment strategies.

Investigation of this compound in Novel Disease Contexts Beyond Oncology

The primary focus of research on this compound and its prodrug CWP232291 has been within the field of oncology, targeting cancers where aberrant Wnt/β-catenin signaling plays a significant role nih.gov. However, the Wnt signaling pathway is fundamental to numerous physiological processes beyond cancer, including embryonic development, tissue homeostasis, and regeneration. Dysregulation of Wnt signaling has been implicated in various non-oncological conditions, such as stroke, ischemia, bone diseases, kidney diseases, and fibrotic disorders. While current data specifically linking this compound to therapeutic investigation in these non-oncology contexts is limited in the provided results, the broader understanding of Wnt pathway involvement in these diseases suggests potential avenues for future research to explore the therapeutic applicability of this compound beyond its current oncological scope.

Strategies for Overcoming Potential Resistance Mechanisms to this compound in Preclinical Settings

Drug resistance remains a significant challenge in cancer therapy, often involving complex and multifaceted mechanisms nih.gov. While CWP232291, and thus its active metabolite this compound, has demonstrated efficacy in overcoming resistance in certain contexts, such as cisplatin-resistant ovarian cancer cell lines and against resistant prostate cancer nih.gov, the potential for the development of acquired resistance necessitates ongoing research. Future preclinical studies should aim to identify the specific mechanisms by which cancer cells may develop resistance to this compound. This could involve investigating alterations in the Wnt pathway components, activation of alternative survival pathways, or changes in the tumor microenvironment. Based on these findings, strategies for overcoming resistance can be developed and evaluated in preclinical models, including the exploration of rational combination therapies with other targeted agents or conventional chemotherapies.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which CWP232204 induces β-catenin degradation in cancer cells?

  • Methodological Answer: this compound binds to SAM68, a splicing regulator, to alter TCF isoform expression and promote β-catenin degradation via apoptosis. To validate this, researchers can perform co-immunoprecipitation assays to confirm SAM68 interaction, followed by RNA-seq to identify alternative splicing patterns of TCF transcripts. Western blotting for β-catenin levels in treated vs. untreated cells is critical. Include controls using SAM68 knockdown models to establish causality .

Q. Which preclinical models are most suitable for studying this compound efficacy in acute myeloid leukemia (AML)?

  • Methodological Answer: Primary patient-derived AML xenografts and syngeneic mouse models are optimal for evaluating in vivo efficacy. Use flow cytometry to monitor leukemia stem cell (LSC) populations (CD34+/CD38− markers) and assess β-catenin nuclear localization via immunofluorescence. Dose-response studies should align with pharmacokinetic parameters from phase 1 trials (e.g., 5–20 mg/kg dosing ranges) .

Q. How can researchers ensure reproducibility in this compound cytotoxicity assays?

  • Methodological Answer: Standardize cell viability assays (e.g., MTT or Annexin V/PI staining) across multiple cell lines and primary samples. Document batch-specific variations in compound solubility (use DMSO stocks ≤0.1% v/v) and validate results with orthogonal methods like caspase-3 activation assays. Include positive controls (e.g., cytarabine for AML) and report IC50 values with 95% confidence intervals .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound efficacy data between 2D vs. 3D tumor models?

  • Methodological Answer: Discrepancies often arise from differential drug penetration in 3D spheroids. Use mass spectrometry to quantify intracellular this compound levels in both models. Combine RNA interference (e.g., β-catenin knockdown) with live-cell imaging to assess spatial heterogeneity in apoptosis. Statistical tools like ANOVA with post-hoc Tukey tests can identify model-specific biases .

Q. How should researchers design combination therapies involving this compound and Wnt pathway inhibitors?

  • Methodological Answer: Prioritize synergistic combinations using Chou-Talalay dose-matrix assays. For example, pair this compound with PORCN inhibitors (e.g., LGK974) to block Wnt ligand secretion. Validate synergy via β-catenin ubiquitination assays and transcriptomic profiling (Nanostring PanCancer Pathways Panel). Address toxicity by monitoring hematopoietic stem cell depletion in co-culture systems .

Q. What computational approaches validate this compound target engagement in transcriptomic datasets?

  • Methodological Answer: Apply gene set enrichment analysis (GSEA) to RNA-seq data, focusing on Wnt/β-catenin signaling pathways (e.g., KEGG:04310). Use STRING-db to reconstruct protein interaction networks centered on SAM68 and β-catenin. For single-cell RNA-seq, implement pseudotime analysis to track LSC differentiation post-treatment .

Q. How can contradictory findings in β-catenin nuclear translocation assays be reconciled?

  • Methodological Answer: Variability may stem from fixation artifacts or antibody specificity. Optimize protocols using formaldehyde-free fixatives (e.g., methanol-free PFA) and validate antibodies with β-catenin knockout controls. Quantify nuclear/cytoplasmic ratios via ImageJ macros and report inter-observer reliability scores (Cohen’s κ >0.8) .

Methodological Guidelines

  • Data Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). For in vivo studies, include ARRIVE 2.0 checklist items such as randomization methods and blinding protocols .
  • Conflict Resolution : Use triangulation (e.g., combine qPCR, Western blot, and IF data) to validate β-catenin inhibition. Apply Benjamini-Hochberg correction for multiple hypothesis testing in omics datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.